molecular formula C7H15ClN4 B13568550 Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride

Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride

Cat. No.: B13568550
M. Wt: 190.67 g/mol
InChI Key: UTKRDOLBBLRMOZ-UHFFFAOYSA-N
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Description

Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azido group attached to a cyclohexyl ring, which is further connected to a methanamine group, forming a hydrochloride salt. The presence of the azido group makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a cyclohexyl derivative, which is subjected to azidation to introduce the azido group.

    Azidation: The azidation reaction is carried out using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is typically performed at elevated temperatures to ensure complete conversion.

    Methanamine Introduction: The azidocyclohexyl intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.

    Solvents: Dimethylformamide (DMF), acetonitrile, ethanol.

    Reaction Conditions: Elevated temperatures for azidation, room temperature to mild heating for reduction and substitution reactions.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted cyclohexyl derivatives.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal chemistry to label and track biomolecules without interfering with biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Rac-1-[(1r,4r)-4-iodocyclohexyl]methanaminehydrochloride
  • Rac-1-[(1r,4r)-4-bromocyclohexyl]methanaminehydrochloride
  • Rac-1-[(1r,4r)-4-chlorocyclohexyl]methanaminehydrochloride

Uniqueness

Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and versatility compared to its halogenated counterparts. The azido group enables the compound to participate in click chemistry reactions, making it a valuable tool in chemical biology and materials science.

Properties

Molecular Formula

C7H15ClN4

Molecular Weight

190.67 g/mol

IUPAC Name

(4-azidocyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C7H14N4.ClH/c8-5-6-1-3-7(4-2-6)10-11-9;/h6-7H,1-5,8H2;1H

InChI Key

UTKRDOLBBLRMOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)N=[N+]=[N-].Cl

Origin of Product

United States

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